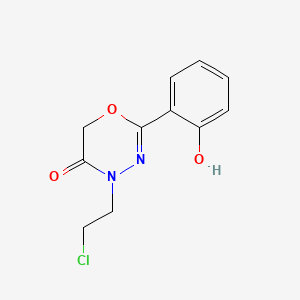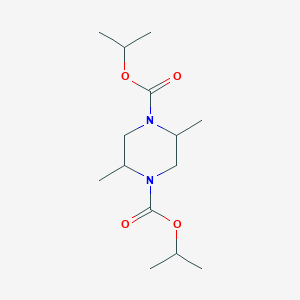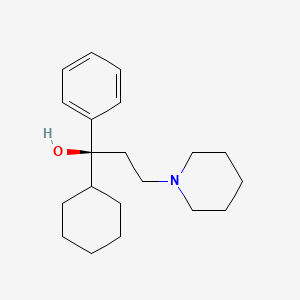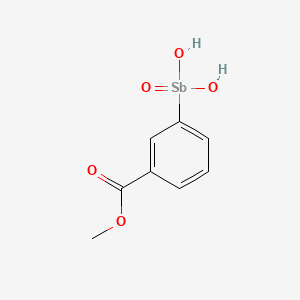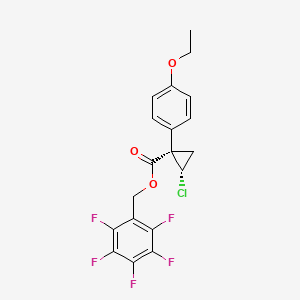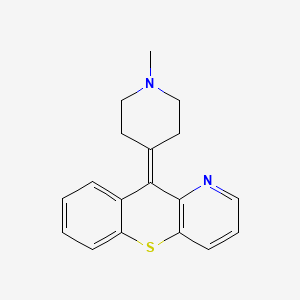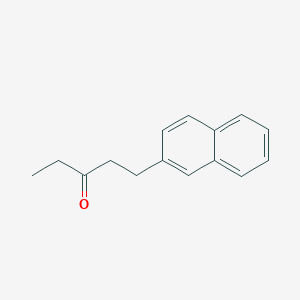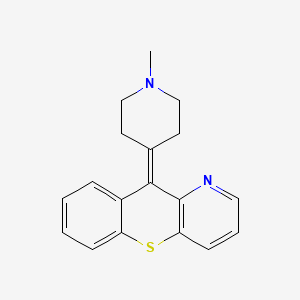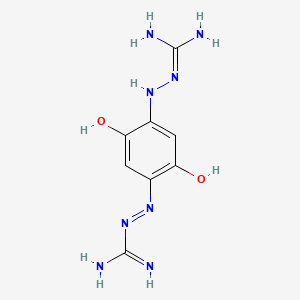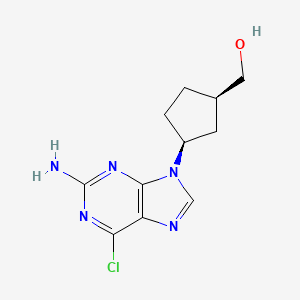
3,3-Dimethyl-1,3-thiasilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-1,3-thiasilinane is an organic compound with the molecular formula C6H14SSi It is a member of the thiazolidine family, which consists of five-membered heterocyclic compounds containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,3-thiasilinane typically involves the reaction of thioamides with silicon-containing reagents under controlled conditions. One common method is the reaction of a thioamide with a silicon-based electrophile, such as chlorosilanes, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
3,3-Dimethyl-1,3-thiasilinane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfur or silicon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiazolidine derivatives.
科学研究应用
3,3-Dimethyl-1,3-thiasilinane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Dimethyl-1,3-thiasilinane involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The sulfur and silicon atoms in the compound play crucial roles in its reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Thiazolidine: A similar five-membered ring compound containing sulfur and nitrogen.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen atom but with a different ring structure.
Thiadiazole: Contains sulfur and nitrogen atoms in a different arrangement.
Uniqueness
3,3-Dimethyl-1,3-thiasilinane is unique due to the presence of both sulfur and silicon atoms in its structure, which imparts distinct chemical properties and reactivity compared to other thiazolidine derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
18163-14-9 |
|---|---|
分子式 |
C6H14SSi |
分子量 |
146.33 g/mol |
IUPAC 名称 |
3,3-dimethyl-1,3-thiasilinane |
InChI |
InChI=1S/C6H14SSi/c1-8(2)5-3-4-7-6-8/h3-6H2,1-2H3 |
InChI 键 |
QAZSQUNRJHKIOC-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CCCSC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


